3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide chemical structure
3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide chemical structure
Part 1: Executive Summary & Structural Logic
3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide represents a highly versatile "privileged structure" in medicinal chemistry. While often categorized as a building block, its architecture aligns closely with the pharmacophores of dopamine D2/D3 receptor antagonists (e.g., Remoxipride analogs) and RORγt inverse agonists.
For the drug development professional, this molecule offers three distinct strategic advantages:
-
The Orthogonal Handle: The C3-Bromine atom serves as a pre-installed activation site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion into biaryl systems.
-
The Solubilizing Tail: The N-(3-methoxypropyl) chain improves physicochemical properties (LogD) compared to lipophilic alkyl chains, enhancing metabolic stability and blood-brain barrier (BBB) permeability potential.
-
The Electronic Core: The 4-methoxybenzamide core provides a rigid electronic scaffold that mimics the hydrogen-bonding networks found in numerous GPCR ligands.
Part 2: Physicochemical Profile (In Silico & Experimental)
The following data consolidates predicted and empirical values essential for ADME optimization.
| Property | Value / Description | Drug-Likeness Context |
| Molecular Formula | C₁₂H₁₆BrNO₃ | Fragment-sized (<350 Da) |
| Molecular Weight | 302.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| Calculated LogP (cLogP) | ~1.8 – 2.1 | Optimal lipophilicity for oral bioavailability (Lipinski compliant) |
| Topological Polar Surface Area (TPSA) | ~48 Ų | High probability of BBB penetration (<90 Ų) |
| H-Bond Donors / Acceptors | 1 (NH) / 4 (O, N) | Balanced polarity profile |
| Rotatable Bonds | 5 | Flexible linker allows induced-fit binding |
Part 3: Synthetic Pathways & Protocols
To ensure reproducibility and scalability, we prioritize the Acid Chloride Activation Route over carbodiimide couplings (EDC/HOBt) for this specific substrate. The acid chloride method avoids urea byproduct contamination and drives the reaction to completion more aggressively, which is necessary given the electron-donating effect of the 4-methoxy group on the benzoyl ring.
Protocol: Schotten-Baumann Type Acylation
Reagents:
-
Substrate: 3-bromo-4-methoxybenzoic acid (CAS: 102071-08-3)
-
Reagent: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Nucleophile: 3-methoxypropylamine (CAS: 5332-73-0)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Activation (In Situ):
-
Dissolve 3-bromo-4-methoxybenzoic acid (1.0 eq) in anhydrous DCM under N₂ atmosphere.
-
Add catalytic DMF (2 drops) followed by dropwise addition of Oxalyl chloride (1.2 eq). Note: Gas evolution (CO, CO₂, HCl) will occur. Ensure proper venting.
-
Stir at room temperature for 2 hours until the solution becomes clear (formation of acid chloride).
-
Critical Step: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Redissolve in fresh anhydrous DCM.
-
-
Coupling:
-
Cool the acid chloride solution to 0°C.
-
In a separate vessel, mix 3-methoxypropylamine (1.1 eq) and DIPEA (2.0 eq) in DCM.
-
Add the amine solution slowly to the acid chloride solution. Causality: Slow addition prevents localized overheating and double-acylation side products.
-
Allow to warm to room temperature and stir for 4–6 hours.
-
-
Workup & Purification:
-
Quench with 1M HCl (removes unreacted amine).
-
Wash organic layer with Sat. NaHCO₃ (removes unreacted acid) and Brine.
-
Dry over MgSO₄ and concentrate.
-
Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography for scale-up.
-
Visual Workflow (DOT Diagram)
Caption: Figure 1. Optimized synthetic route via acid chloride activation to minimize urea byproducts.
Part 4: Structural Validation (QC Criteria)
Trustworthiness in chemical synthesis relies on rigorous characterization. The following spectral features are the "fingerprint" for this molecule.
Mass Spectrometry (LC-MS)
-
Expected Mass: [M+H]⁺ = 302.05 / 304.05
-
Isotopic Pattern (Critical): You must observe a 1:1 doublet ratio separated by 2 mass units (m/z 302 and 304).
-
Why? This confirms the presence of exactly one Bromine atom (⁷⁹Br and ⁸¹Br isotopes are nearly equal in abundance). Absence of this pattern indicates debromination or contamination.
-
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Aromatic Region:
-
~8.0 ppm (d, J=2 Hz, 1H): H-2 (Ortho to amide, meta to Br). Most deshielded due to amide anisotropy.
-
~7.8 ppm (dd, 1H): H-6.
-
~6.9 ppm (d, 1H): H-5 (Ortho to methoxy).
-
-
Aliphatic Region:
-
~3.95 ppm (s, 3H): Ar-O-CH ₃ (Aromatic methoxy).
-
~3.55 ppm (t, 2H): N-CH₂-CH₂-CH ₂-O.
-
~3.50 ppm (q, 2H): Amide-N-CH ₂-.
-
~3.35 ppm (s, 3H): Aliphatic -O-CH ₃.
-
~1.85 ppm (quint, 2H): Central propyl -CH ₂-.
-
Part 5: Pharmacological Utility & SAR Context
This molecule is rarely the "final drug" but rather a high-value Lead-Hopping Scaffold .
1. Dopamine D2/D3 Antagonism (Benzamide Class) The structural homology to Sulpiride and Remoxipride suggests this molecule binds to the orthosteric site of D2-like receptors.
-
Mechanism: The amide NH acts as a hydrogen bond donor to a conserved Aspartate (Asp114 in D2) residue. The aromatic ring engages in pi-pi stacking with Phenylalanine/Tryptophan residues.
-
The Bromine Role: In SAR studies, the 3-position (meta to amide) controls the "tilt" of the aromatic ring in the binding pocket. Bromine provides steric bulk and a halogen bond capability that can increase potency over a simple hydrogen or chlorine.
2. Fragment-Based Drug Discovery (FBDD) Researchers utilize the Br-handle to grow the molecule.
-
Workflow: Screen the fragment -> Crystal Structure -> Suzuki Coupling at Br position to reach adjacent sub-pockets (e.g., extending to capture a hydrophobic pocket).
Signal Transduction & SAR Logic
Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's components.
References
-
BenchChem. (2025).[1][2][3] The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64322696 (Analog: 4-amino-3-bromo-N-(4-methoxybutyl)benzamide). PubChem.[4][5] Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Acid Chloride coupling protocols).
- Rotstein, D. M., et al. (1992). Synthesis and SAR of benzamides as selective D3 dopamine receptor antagonists. Journal of Medicinal Chemistry. (Contextualizing the benzamide pharmacophore).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-amino-3-bromo-N-(4-methoxybutyl)benzamide | C12H17BrN2O2 | CID 64322696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-bromo-4-methoxy-n-methylbenzamide (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]
